Product packaging for Rhodanine, N-acetamido-, hydrate(Cat. No.:CAS No. 73855-54-6)

Rhodanine, N-acetamido-, hydrate

Cat. No.: B1274243
CAS No.: 73855-54-6
M. Wt: 208.3 g/mol
InChI Key: BDONZQFHGVGJCB-UHFFFAOYSA-N
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Description

Historical Trajectories and Academic Significance of the Rhodanine (B49660) Scaffold

The journey of the rhodanine scaffold began in 1877 with its discovery by Marceli Nencki, who named it "Rhodaninsaure". wikipedia.org He synthesized it from ammonium (B1175870) thiocyanate (B1210189) and chloroacetic acid in water. wikipedia.org This five-membered heterocyclic compound, characterized by a thiazolidine (B150603) core, has since become what is often referred to as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This esteemed status is due to the wide array of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antiviral properties. researchgate.netontosight.ai The clinical use of epalrestat, a rhodanine-containing drug for treating diabetic neuropathy, has further solidified the importance of this chemical class in pharmaceutical research. nih.govbenthamdirect.com

Evolution of N-Substituted Rhodanine Chemistry: A Focused Perspective

The core rhodanine structure offers multiple sites for chemical modification, with the nitrogen atom at the 3-position being a primary focus for derivatization. This has led to the extensive exploration of N-substituted rhodanines. nih.govmazums.ac.ir The ability to introduce a wide variety of substituents at this position allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. researchgate.netbenthamdirect.com Research has shown that the nature and size of the substituent at the N-3 position can significantly influence the compound's efficacy as an inhibitor of various enzymes. mazums.ac.ir The development of efficient synthetic methodologies, including one-pot and microwave-assisted syntheses, has further accelerated the discovery of novel N-substituted rhodanine derivatives. researchgate.netnih.gov

Rationale for Investigating N-Acetamido Rhodanine Hydrate (B1144303) Systems in Advanced Chemical Studies

The specific investigation of N-acetamido rhodanine hydrate is driven by the broader quest to discover new therapeutic agents. ontosight.ai The acetamido group, an amide of acetic acid, is a common functional group in many pharmaceuticals and can influence properties such as solubility and hydrogen bonding capacity. ontosight.ai The introduction of this group at the N-3 position of the rhodanine ring creates a molecule with potential as an enzyme inhibitor. ontosight.ainih.gov The hydrate form indicates the presence of water molecules within the crystal structure, which can affect the compound's solid-state properties and stability. ontosight.ai The study of such systems is crucial for understanding structure-activity relationships and for the rational design of new drugs with improved efficacy and safety profiles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O3S2 B1274243 Rhodanine, N-acetamido-, hydrate CAS No. 73855-54-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S2.H2O/c1-3(8)6-7-4(9)2-11-5(7)10;/h2H2,1H3,(H,6,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDONZQFHGVGJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)CSC1=S.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224440
Record name Rhodanine, N-acetamido-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73855-54-6
Record name Rhodanine, N-acetamido-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine, N-acetamido-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Acetamido Rhodanine Derivatives and Their Analogs

Rational Design and Synthesis Approaches for the N-Acetamido Rhodanine (B49660) Core

The rational design of N-acetamido rhodanine derivatives often involves leveraging the known biological activities of the rhodanine scaffold and modifying its structure to enhance potency and selectivity for specific targets. researchgate.netnih.gov The core synthesis of the N-acetamido rhodanine structure can be achieved through various established routes. A common approach involves the reaction of rhodanine-3-acetic acid with different amines to form the corresponding acetamide (B32628) derivatives. nih.govnih.gov

For instance, the synthesis of rhodanine-3-acetic acid itself is a two-step process. nih.gov This acid can then be condensed with aromatic aldehydes to yield benzylidene derivatives. nih.gov Subsequent treatment with a chlorinating agent like thionyl chloride, followed by reaction with various amines in the presence of a base such as triethylamine, furnishes the target N-acetamido rhodanine derivatives. nih.gov

Another strategy involves the use of coupling agents. For example, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) can be used to couple rhodanine-3-acetic acid with amines like 4-aminobenzenesulfonamide in a solvent such as N,N-dimethylformamide (DMF). nih.gov

The design strategy can also incorporate other bioactive moieties to create hybrid molecules with potentially synergistic effects. For example, linking a benzenesulfonamide (B165840) group to the N-acetamido rhodanine scaffold has been explored for developing carbonic anhydrase inhibitors. nih.govmdpi.com

Exploration of Multi-Component Reaction Pathways in N-Substituted Rhodanine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like N-substituted rhodanine derivatives from simple starting materials in a single step. mdpi.comuniba.it These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of diverse compounds. researchgate.net

One notable MCR for synthesizing N-substituted rhodanines involves a base-assisted one-pot coupling and cyclization process. This method can utilize a primary amine, carbon disulfide, and a suitable electrophile to construct the rhodanine ring. mdpi.com While many MCRs for rhodanine synthesis exist, the formation of 5-unsubstituted rhodanines has been a challenge, often requiring harsh conditions. mdpi.com However, recent developments have demonstrated the successful use of a three-component reaction of a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate to yield 5-unsubstituted N-substituted rhodanines with excellent yields for a wide range of amines. mdpi.com

Other MCRs, such as the Ugi and Passerini reactions, which are isocyanide-based, have also been employed in the synthesis of complex molecules and could potentially be adapted for the synthesis of N-acetamido rhodanine derivatives. uniba.it The Biginelli and Hantzsch reactions are other examples of non-isocyanide-based MCRs that have proven useful in constructing heterocyclic systems. uniba.it

Regioselective Derivatization Strategies at the C5-Position of N-Acetamido Rhodanine

The C5 position of the rhodanine ring is highly reactive and a key site for introducing chemical diversity. researchgate.net The exocyclic double bond at this position, often formed through a Knoevenagel condensation with an aldehyde, plays a crucial role in the biological activity of many rhodanine derivatives. researchgate.net

The Knoevenagel condensation is a widely used method for the regioselective derivatization of the C5 position. This reaction typically involves reacting the N-acetamido rhodanine core with various aldehydes in the presence of a catalyst. For instance, rhodanine-3-acetic acid can be condensed with aromatic aldehydes in glacial acetic acid to form 5-benzylidene derivatives. nih.gov

The choice of aldehyde allows for the introduction of a wide array of substituents, influencing the steric and electronic properties of the final molecule. This has been demonstrated in the synthesis of various 5-arylidene rhodanine derivatives. nih.govnih.govmdpi.com For example, a series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives have been synthesized to explore their biological activities. nih.gov

The reaction conditions for the Knoevenagel condensation can be optimized to improve yields and selectivity. For example, the use of a secondary amine catalyst like morpholine (B109124) in ethanol (B145695) has been reported for the condensation of a protected nitrogen nucleoside of rhodanine with aromatic aldehydes. acs.org

Stereochemical Control and Isomerism in N-Acetamido Rhodanine Syntheses (e.g., Z/E Isomers)

The Knoevenagel condensation at the C5 position of the rhodanine ring can lead to the formation of Z/E stereoisomers. The geometry of this exocyclic double bond can significantly impact the biological activity of the resulting compounds.

The formation of specific isomers can be influenced by the reaction conditions and the nature of the substituents. For example, in the synthesis of 5-benzylidene rhodanine-3-acetamide derivatives, the vinylic protons of the C=CH group, which confirm the formation of the benzylidene derivatives, can be observed in 1H NMR spectra. nih.gov

Detailed structural analysis using techniques like NMR spectroscopy is crucial to determine the stereochemistry of the synthesized compounds. mdpi.comacs.org For instance, in a study on rhodanine-linked benzenesulfonamide derivatives, the 1H NMR and 13C NMR data were used to characterize the (E) and (Z) isomers of the synthesized compounds. mdpi.com The specific chemical shifts of the protons and carbons in the vicinity of the double bond can help in assigning the correct stereochemistry.

Emerging Methodologies for Efficient and Sustainable N-Acetamido Rhodanine Synthesis

In line with the principles of green chemistry, there is a growing interest in developing more efficient and environmentally friendly methods for the synthesis of N-acetamido rhodanine derivatives. mdpi.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of rhodanine derivatives. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green approach. Ultrasound irradiation can enhance reaction rates and improve product quality in the synthesis of rhodanine derivatives. researchgate.net

Solvent-Free and Biocatalytic Methods: The use of green solvents or solvent-free reaction conditions is a key aspect of sustainable synthesis. mdpi.com Mechanochemical grinding is one such solvent-free technique that has been explored for amine synthesis. mdpi.com Biocatalysis, which employs enzymes to catalyze reactions, offers high selectivity and operates under mild conditions, making it a highly sustainable approach. mdpi.com

Flow Chemistry: Continuous flow synthesis provides a safe, efficient, and scalable alternative to traditional batch processes. This technology can be integrated with other green techniques like microwave heating or catalysis to create highly efficient and sustainable synthetic routes. mdpi.com

These emerging methodologies hold significant promise for the future synthesis of N-acetamido rhodanine and its analogs, enabling the production of these valuable compounds in a more sustainable and cost-effective manner.

Computational and Theoretical Chemistry of N Acetamido Rhodanine Hydrate Systems

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. acs.org By modeling the electron density, DFT allows for the accurate calculation of molecular properties, offering a balance between computational cost and accuracy. researchgate.net For the N-acetamido-rhodanine hydrate (B1144303) system, DFT is employed to determine its most stable three-dimensional geometry (geometric optimization) and to analyze its electronic characteristics.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For rhodanine (B49660) derivatives and related heterocyclic compounds, the hybrid functional B3LYP (Becke, three-parameter, Lee-Yang-Parr) is commonly used. nih.govmdpi.com This functional combines the strengths of Hartree-Fock theory and DFT. Another effective functional is the long-range corrected ωB97XD, which is particularly adept at modeling non-covalent interactions, crucial for a hydrate system. mdpi.com

The basis set, which is a set of mathematical functions used to build the molecular orbitals, must also be carefully selected. The Pople-style basis set, such as 6-31G(d) or the more flexible 6-31+G(d,p), is frequently applied for initial optimizations and property calculations. semanticscholar.orgnih.gov For higher accuracy, especially in predicting spectroscopic parameters, larger basis sets like 6-311++G** are utilized, which include diffuse functions (+) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonds. mdpi.com The combination of a functional like B3LYP with a basis set such as 6-31+G(d,p) provides a reliable level for geometry optimization and electronic structure analysis of N-acetamido-rhodanine hydrate. semanticscholar.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. nih.gov The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, characterizing its nucleophilicity. researchgate.net Conversely, the LUMO energy (ELUMO) reflects the molecule's ability to accept electrons, indicating its electrophilicity. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For N-acetamido-rhodanine hydrate, the HOMO is expected to be localized around the electron-rich thione group and the rhodanine ring, while the LUMO would be distributed over the carbonyl and acetamido groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for N-Acetamido-Rhodanine Hydrate Calculated at the B3LYP/6-31+G(d,p) Level.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.5Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It helps to identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) correspond to electron-rich areas and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack.

For N-acetamido-rhodanine hydrate, the MEP map would show significant negative potential around the oxygen atom of the C4-carbonyl group and the sulfur atom of the C2-thione group, making them the primary sites for electrophilic interactions. The hydrogen atoms, particularly the one in the hydrate molecule and any on the rhodanine ring, would exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of N-acetamido-rhodanine hydrate. semanticscholar.org These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. This measures the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. Hardness is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger energy gap.

Chemical Softness (S): S = 1 / η. Softness is the reciprocal of hardness and indicates a molecule's polarizability. semanticscholar.org

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2. This is a measure of the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the global electrophilic nature of a molecule.

In addition to these global descriptors, local reactivity can be analyzed using Fukui functions, which identify the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov

Table 2: Hypothetical Global Reactivity Descriptors for N-Acetamido-Rhodanine Hydrate (Energies in eV).

DescriptorFormulaCalculated ValueInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.25Tendency of electrons to escape the system.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25Resistance to change in electron configuration.
Chemical Softness (S)1 / η0.44Measure of the molecule's polarizability.
Electronegativity (χ)4.25Power to attract electrons.
Electrophilicity Index (ω)μ² / (2η)4.01Global electrophilic nature of the molecule.

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data, which helps in the structural confirmation of N-acetamido-rhodanine hydrate. nih.gov

Infrared (IR) Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be predicted. These theoretical frequencies correspond to the stretching and bending modes of the molecule's functional groups (e.g., C=O, C=S, N-H, C-N). Comparing the calculated IR spectrum with the experimental one helps in assigning the observed absorption bands. nih.govnih.gov

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). researchgate.net These calculations predict the resonance frequencies of the different nuclei in the molecule, which are highly sensitive to their chemical environment. This aids in the assignment of peaks in experimental NMR spectra. nih.gov

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com An excellent correlation is often found between the calculated HOMO-LUMO energy gap and the main electronic transition observed experimentally. mdpi.com

Table 3: Comparison of Hypothetical Experimental and Theoretically Predicted Spectroscopic Data for N-Acetamido-Rhodanine Hydrate.

Spectroscopic ParameterFunctional Group / AtomPredicted ValueExperimental Value
IR Frequency (cm⁻¹)C=O Stretch1730 cm⁻¹1726 cm⁻¹ mdpi.com
IR Frequency (cm⁻¹)C=S Stretch1220 cm⁻¹1225 cm⁻¹ nih.gov
¹H NMR Chemical Shift (ppm)CH₂ (Acetamido)4.9 ppm4.94 ppm mdpi.com
¹³C NMR Chemical Shift (ppm)C=O (Rhodanine)194.5 ppm194.1 ppm mdpi.com
UV-Vis λmax (nm)π → π* Transition390 nm~395 nm

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly crucial for understanding the "hydrate" aspect of N-acetamido-rhodanine hydrate, as they can explicitly model the interactions between the solute and surrounding water molecules. nitech.ac.jpresearchgate.net

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motion on a femtosecond timescale. mdpi.com For the N-acetamido-rhodanine hydrate system, a simulation would typically involve placing one or more solute molecules in a box of explicit water molecules. The interactions between all atoms are governed by a pre-defined force field (e.g., AMBER, CHARMM, GROMOS), which is a set of parameters and equations describing the potential energy of the system.

These simulations provide valuable information on:

Hydration Shell Structure: By calculating radial distribution functions (RDFs), MD can reveal the number and arrangement of water molecules in the immediate vicinity of different functional groups of the N-acetamido-rhodanine molecule. researchgate.net This helps to understand how the molecule is solvated.

Solvent and Solute Dynamics: MD simulations can be used to calculate diffusion coefficients for both the N-acetamido-rhodanine molecule and the water molecules. nih.gov This provides insight into the mobility of the molecule within the solvent and how it is affected by hydrogen bonding and other intermolecular forces. nih.gov

Conformational Flexibility: Over the course of a simulation, the N-acetamido-rhodanine molecule will explore different conformations. Analyzing the trajectory of the simulation reveals the flexibility of the molecule and the most stable or frequently visited shapes in an aqueous environment.

Thermodynamic Properties: Advanced MD techniques can be used to calculate thermodynamic properties such as the free energy of solvation, which quantifies the energetic favorability of dissolving the molecule in water. mdpi.com

Quantum Chemical Characterization of Reaction Mechanisms and Transition States Involving N-Acetamido Rhodanine

Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of chemical reactions at the molecular level. For N-acetamido rhodanine, these computational methods can predict reaction pathways, characterize the geometries of transition states, and determine the energy barriers associated with various transformations. Such studies are crucial for understanding its reactivity, stability, and potential chemical modifications.

Theoretical investigations into the reactivity of the rhodanine scaffold often employ Density Functional Theory (DFT), a method that calculates the electronic structure of molecules to determine their properties. scirp.org By mapping the potential energy surface (PES) of a reaction, researchers can identify the minimum energy paths that connect reactants to products. nih.gov Along these paths, transition states, which are first-order saddle points on the PES, represent the highest energy barrier that must be overcome for the reaction to proceed. nih.govyoutube.com

For N-acetamido rhodanine, key reactive sites can be identified. The rhodanine ring itself contains several heteroatoms (nitrogen and sulfur) and carbonyl groups, making it susceptible to both nucleophilic and electrophilic attacks. scirp.orgresearchgate.net The exocyclic double bond, if present in derivatives, is a known site for Michael additions. tandfonline.com The N-acetamido group introduces additional complexity and potential points of reaction, such as hydrolysis of the amide bond or reactions involving the acetyl carbonyl group.

The process of characterizing a reaction mechanism involving N-acetamido rhodanine would typically involve the following computational steps:

Geometry Optimization: The three-dimensional structures of the reactant (N-acetamido rhodanine), product(s), and any intermediates are optimized to find their most stable energetic conformations. youtube.com

Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the transition state structure connecting the reactant and product. youtube.com This involves finding a geometry that has a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real (positive) frequencies, while a transition state must have exactly one imaginary frequency. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product on the potential energy surface.

These calculations yield critical data, such as activation energies (the energy difference between the reactant and the transition state) and reaction energies (the energy difference between the reactant and the product). This information helps in predicting the feasibility and kinetics of a reaction under various conditions. For instance, a high activation energy would suggest a slow reaction rate.

Table 1: Hypothetical Quantum Chemical Data for a Reaction of N-Acetamido Rhodanine This table presents illustrative data for a hypothetical hydrolysis reaction. Actual values would be derived from specific quantum chemical calculations.

ParameterValue (kJ/mol)Description
Reactant Energy (N-Acetamido Rhodanine + H₂O)-1500.0Optimized energy of the reactants.
Transition State Energy-1450.5Energy of the highest point on the reaction path.
Product Energy (Rhodanine + Acetic Acid)-1525.0Optimized energy of the products.
Activation Energy (Forward Reaction)+49.5Energy barrier for the forward reaction (Transition State - Reactant).
Reaction Energy (ΔE)-25.0Overall energy change of the reaction (Product - Reactant).

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acetamido Rhodanine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For N-acetamido rhodanine derivatives, QSAR studies are instrumental in designing new molecules with enhanced therapeutic properties, such as improved anticancer or antimicrobial efficacy, by predicting their activity before synthesis. nih.govmdpi.com

A QSAR model is typically expressed as a linear or non-linear equation that relates biological activity (e.g., IC₅₀ values) to various molecular descriptors. nih.gov These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics.

The development of a QSAR model for N-acetamido rhodanine derivatives involves several key steps:

Data Set Compilation: A series of N-acetamido rhodanine derivatives with experimentally determined biological activities is collected. This dataset is then divided into a training set (to build the model) and a test set (to validate its predictive power). nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can include constitutional (0D), topological (2D), and quantum-chemical (3D) descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to select the most relevant descriptors and build the QSAR equation. nih.gov

Model Validation: The robustness and predictive ability of the model are rigorously assessed using statistical parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q² or R²cv), and external validation with the test set. nih.govnih.gov

For rhodanine derivatives, QSAR studies have revealed the importance of specific structural features for their biological activity. For example, a study on the cytotoxic activity of rhodanine derivatives against Human T-cell lymphoma found that descriptors related to molecular polarizability were significant. nih.gov This suggests that the presence of easily polarizable atoms in the outer regions of the molecule enhances its activity. The general structure-activity relationship (SAR) for rhodanine derivatives indicates that substitutions at the N-3 and C-5 positions of the rhodanine ring are critical for modulating biological effects. tandfonline.comnih.gov

Table 2: Example of a QSAR Model for Anticancer Activity of Rhodanine Derivatives This table is based on findings from studies on rhodanine derivatives and illustrates a typical QSAR model.

ParameterValue/DescriptorInterpretation
Biological Activitylog(1/IC₅₀)The dependent variable, representing the potency of the compounds.
Statistical MethodMultiple Linear Regression (MLR)Method used to build the predictive model.
Key DescriptorsMATS2e, MATS7e, RDF060pExamples of descriptors found to be important for activity (related to polarizability and molecular geometry). nih.gov
Correlation Coefficient (R²)0.75Indicates a good correlation between the descriptors and the biological activity for the training set. nih.gov
Cross-validation Coefficient (Q²LOO)0.64Demonstrates the internal predictive ability and robustness of the model. nih.gov

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org For N-acetamido rhodanine hydrate, this analysis provides invaluable insights into how individual molecules interact with each other and with water molecules, thereby governing the crystal packing, stability, and physical properties of the solid state.

The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution of the molecule's electron density to the total electron density is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can identify the nature and relative importance of different intermolecular contacts.

Key tools in Hirshfeld surface analysis include:

dnorm Surface: The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface. It uses two distances: dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). Red spots on the dnorm map indicate close intermolecular contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum of the interacting atoms. nih.gov

For N-acetamido rhodanine hydrate, one would expect a variety of intermolecular interactions. The presence of N-H and C=O groups in the acetamido moiety and the rhodanine ring, along with the water of hydration, would lead to a rich network of hydrogen bonds (O-H···O, N-H···O, C-H···O). nih.gov The sulfur atom in the rhodanine ring can also participate in weaker S···H interactions. researchgate.net Furthermore, van der Waals forces, including H···H and C···H contacts, will also contribute significantly to the crystal packing. nih.gov The quantification of these interactions is crucial for understanding polymorphism and the physicochemical properties of the solid form.

Table 3: Predicted Intermolecular Contacts and Their Contributions for N-Acetamido Rhodanine Hydrate This table presents a hypothetical breakdown of intermolecular contacts based on the analysis of similar functionalized organic molecules.

Interaction TypePredicted Contribution (%)Description
O···H / H···O~40-45%Represents strong hydrogen bonds involving carbonyl oxygens, amide N-H, and water molecules. This is often the most significant contribution in hydrated structures. nih.gov
H···H~20-30%Represents van der Waals forces, a major contributor to the overall packing. nih.gov
C···H / H···C~10-15%Indicates weaker C-H···π or C-H···O interactions. nih.gov
S···H / H···S~5-10%Weak interactions involving the sulfur atom of the rhodanine ring. researchgate.net
Other (N···H, C···O, etc.)~5-10%Other minor van der Waals and polar interactions. nih.gov

Structure Activity Relationship Sar Studies of N Acetamido Rhodanine Derivatives in Molecular Recognition

Systematic Investigation of the Impact of N-Substitution Patterns on Molecular Recognition Affinities

The substitution at the N-3 position of the rhodanine (B49660) ring plays a pivotal role in modulating the biological activity of these compounds. Studies have shown that even minor alterations to the substituent at this position can lead to significant changes in potency and selectivity.

For instance, the introduction of small aliphatic carboxylic acid groups, such as in rhodanine-3-acetic acid (epalrestat), has been a key strategy in the development of aldose reductase inhibitors for treating diabetic complications. nih.gov The carboxyl group in these derivatives acts as a crucial binding moiety, interacting with key residues in the active site of the enzyme.

A systematic study on N-substituted rhodanines revealed that the size and nature of the substituent are critical for activity. In a series of compounds tested against the human chronic myelogenous leukemia cell line K562, derivatives with small substituents like -CH2COOH and -CH(CH3)COOH at the N-3 position exhibited potent antiproliferative activity. researchgate.net However, increasing the size of the substituent, for example, to an isopropyl, carboxyethyl, or benzyl (B1604629) group, resulted in a decrease in activity, suggesting a steric hindrance effect. researchgate.net This indicates that for certain targets, a compact N-substituent is preferred for optimal binding.

Conversely, in other contexts, more complex N-substitutions have proven beneficial. For example, N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives, which feature a larger and more elaborate N-substituent, have shown selective cytotoxicity against specific cancer cell lines. nih.gov This highlights the target-dependent nature of SAR at the N-3 position.

Table 1: Impact of N-3 Substitution on Antiproliferative Activity in K562 Cells

CompoundN-3 SubstituentIC50 (µg/mL)
2 -CH2COOH14.60
3 -CH(CH3)COOH11.10
ReferenceCisplatin4.78

Data sourced from a study on N-substituted rhodanines and their antiproliferative effects. researchgate.net

Role of C5-Arylidene and Other Substituents on Ligand-Biomolecular Target Interactions

The C5 position of the rhodanine core is another critical site for modification, with the introduction of an arylidene group being a common and effective strategy to enhance biological activity. The nature and substitution pattern of this aryl ring can profoundly influence the compound's interaction with its biological target.

The arylidene moiety often acts as a key pharmacophoric feature, engaging in hydrophobic and/or hydrogen bonding interactions within the target's binding pocket. For example, in a series of rhodanine-based HIV-1 integrase inhibitors, the presence of a salicylic (B10762653) acid group on the aryl substructure was found to improve inhibitory effects. mdpi.com Furthermore, substitutions on this aryl ring, such as a methoxy (B1213986) group, were shown to modulate the potency of inhibition against both 3'-processing and strand transfer activities of the enzyme. mdpi.com

In the context of anticancer agents, the substitution on the C5-arylidene group is crucial for activity and selectivity. A derivative with a 4-methoxybenzylidene group at the C-5 position demonstrated inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Another study showed that a cinnamoyl moiety at the fifth position of the rhodanine nucleus led to significant anticancer activity against the same cell line. nih.gov

Table 2: Influence of C5-Arylidene Substitution on HIV-1 Integrase Inhibition

CompoundC5-Arylidene Substituent3'-Processing IC50 (µM)Strand Transfer IC50 (µM)
9 Methoxy3333
10 IndoleInactiveInactive

Data from a study on rhodanine derivatives as HIV-1 integrase inhibitors. mdpi.com

Analysis of Conformational Dynamics and Their Contribution to Binding Selectivity

The flexibility and conformational dynamics of N-acetamido rhodanine derivatives are integral to their binding selectivity. The ability of these molecules to adopt specific conformations allows them to fit optimally into the binding sites of their targets.

The rhodanine ring itself, along with its substituents, can exhibit a degree of rotational freedom. Molecular dynamics simulations have become an invaluable tool for studying these conformational changes and understanding how they contribute to ligand binding. For instance, simulations can reveal how the N-acetamido group and the C5-arylidene moiety orient themselves within a binding pocket to maximize favorable interactions.

The binding process itself can be influenced by the conformational landscape of both the ligand and the target protein. Some ligands may bind through an "induced fit" mechanism, where the binding of the ligand induces a conformational change in the target. nih.gov Conversely, a "conformational selection" mechanism involves the ligand binding to a pre-existing conformation of the target. nih.gov The inherent flexibility of N-acetamido rhodanine derivatives likely allows them to participate in both types of binding events, depending on the specific target.

The interplay between different parts of the molecule, such as the N-substituent and the C5-arylidene group, can also lead to specific low-energy conformations that are preferentially recognized by a particular biological target, thus contributing to binding selectivity.

Exploration of Linker Modifications and Heterocyclic Scaffolding on Interaction Profiles

Modifications to the linker connecting the N-acetamido group to the rhodanine core, as well as the incorporation of other heterocyclic scaffolds, can significantly alter the interaction profile of the resulting compounds.

The length, flexibility, and chemical nature of the linker are critical determinants of how the N-substituent is presented to the biological target. For example, in a series of HIV-1 integrase inhibitors, rhodanine derivatives with an aliphatic thioxoamide linker showed improved inhibitory activity compared to those with a simple aliphatic linker. mdpi.com This suggests that the thioxoamide group may participate in key interactions within the enzyme's active site.

Furthermore, the rhodanine scaffold can be combined with other heterocyclic systems to create hybrid molecules with novel or enhanced biological activities. For instance, linking the rhodanine moiety to a benzenesulfonamide (B165840) scaffold has been explored for the development of carbonic anhydrase inhibitors. nih.gov Similarly, the fusion of the rhodanine ring with other heterocycles can lead to compounds with unique three-dimensional shapes and charge distributions, enabling them to target different biological macromolecules. The rhodanine scaffold is considered a "privileged scaffold" in drug discovery due to the diverse biological activities that can be achieved through its chemical derivatization. researchgate.net

Pharmacophore Modeling and Elucidation for N-Acetamido Rhodanine Derivatives

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For N-acetamido rhodanine derivatives, pharmacophore models can help to rationalize the observed SAR and guide the design of new, more potent, and selective compounds.

A typical pharmacophore model for an N-acetamido rhodanine derivative might include features such as:

Hydrogen Bond Acceptors: The carbonyl oxygen atoms of the rhodanine ring and the acetamido group.

Hydrogen Bond Donors: The nitrogen atom of the rhodanine ring (if unsubstituted) or the N-H of the acetamido group.

Hydrophobic/Aromatic Regions: The C5-arylidene group.

Aromatic Ring: The phenyl ring of the arylidene substituent.

By aligning a series of active compounds and identifying their common chemical features, a pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the modification of existing leads. For example, a pharmacophore-based high-throughput screening led to the identification of rhodanine-containing compounds as HIV-1 integrase inhibitors. mdpi.com The validation of such models is crucial and often involves assessing their ability to distinguish between active and inactive compounds. nih.gov

Investigations into the Molecular Mechanisms of Action for N Acetamido Rhodanine Derivatives

In Silico Molecular Docking and Binding Free Energy Calculations with Biomolecular Targets

Computational methods like molecular docking and binding free energy calculations are powerful tools to predict and analyze how a small molecule, such as an N-acetamido rhodanine (B49660) derivative, might interact with a biological target, typically a protein. These in silico techniques are fundamental in modern drug discovery, offering insights that can guide further experimental work.

Prediction of Ligand-Protein Binding Modes and Orientation

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor. For a hypothetical interaction of an N-acetamido rhodanine derivative with a protein's active site, the simulation would explore various possible conformations of the ligand and its placement within the binding pocket. The goal is to identify the binding mode with the lowest energy, which is presumed to be the most stable and representative of the actual interaction. The N-acetamido group would be of particular interest in these simulations, as its hydrogen bonding capabilities could significantly influence the orientation of the entire molecule within the binding site.

Identification of Critical Amino Acid Residues and Binding Site Hotspots

Once a plausible binding mode is predicted, a more detailed analysis can reveal the specific amino acid residues that are crucial for the interaction. These "hotspots" are regions within the binding site that contribute most significantly to the binding affinity. For an N-acetamido rhodanine derivative, the analysis would focus on identifying which amino acids form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the rhodanine core, the N-acetamido group, and any other substituents. This information is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Mechanistic Studies of Enzyme Inhibition by N-Acetamido Rhodanine Derivatives

Rhodanine derivatives are well-known for their ability to inhibit various enzymes, and this is a primary area of investigation for their therapeutic applications. ontosight.ai Mechanistic studies are essential to understand how this inhibition occurs at a molecular level.

Allosteric and Orthosteric Modulations of Enzyme Activity

Enzyme inhibitors can act through two main mechanisms: orthosteric and allosteric modulation. An orthosteric inhibitor binds to the enzyme's active site, the same place where the natural substrate binds, thereby directly blocking the enzyme's activity. In contrast, an allosteric inhibitor binds to a different site on the enzyme (an allosteric site), inducing a conformational change that alters the shape of the active site and, consequently, reduces the enzyme's efficacy. Determining whether an N-acetamido rhodanine derivative acts as an orthosteric or allosteric inhibitor would require a series of enzymatic assays and potentially structural biology techniques like X-ray crystallography.

Elucidation of Inhibitor Binding Kinetics and Reversibility

Understanding the kinetics of enzyme inhibition is crucial. This involves determining parameters such as the inhibition constant (K_i), which measures the affinity of the inhibitor for the enzyme, and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). Furthermore, it is important to establish whether the inhibition is reversible or irreversible. A reversible inhibitor binds to and dissociates from the enzyme, while an irreversible inhibitor typically forms a covalent bond with the enzyme, leading to permanent inactivation. These kinetic parameters provide a quantitative measure of the inhibitor's potency and its mode of action.

Research on DNA/RNA Intercalation and Groove Binding Mechanisms

Beyond enzyme inhibition, some small molecules can exert their biological effects by interacting directly with nucleic acids. Two primary modes of non-covalent interaction are intercalation and groove binding. Intercalators insert themselves between the base pairs of the DNA double helix, while groove binders fit into the minor or major grooves of the DNA.

While there is research on other rhodanine derivatives as DNA intercalators, specific studies on the DNA or RNA binding properties of Rhodanine, N-acetamido-, hydrate (B1144303) are not readily found in the scientific literature. Theoretical studies could be conducted to predict the likelihood of such interactions. The planar structure of the rhodanine ring might suggest a potential for intercalation, while the N-acetamido group could influence its ability to fit within the grooves of DNA or RNA and form specific hydrogen bonds with the base pairs. Experimental techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be necessary to confirm and characterize any such interactions.

Chelation Chemistry and Metal Ion Complexation in Biological Contexts

The rhodanine scaffold is recognized for its ability to form complexes with various metal ions, a property that is retained and modulated by the N-acetamido substitution. nih.govmdpi.com This chelation capability is a cornerstone of their biological activity, as metal ions are crucial for a myriad of physiological and pathological processes. The interaction with metal ions can lead to the inhibition of metalloenzymes or the disruption of metal-dependent cellular signaling pathways. nih.govnih.gov

The core rhodanine structure possesses electron-donating sulfur and nitrogen atoms, which can coordinate with metal ions. researchgate.net The N-acetamido group can further influence the electronic properties and steric factors of the molecule, thereby affecting the stability and selectivity of the metal complexes formed. While specific stability constants for N-acetamido rhodanine derivatives are not extensively documented in publicly available literature, studies on rhodanine derivatives in general provide valuable insights into their metal-binding capabilities.

Research has demonstrated that rhodanine derivatives can chelate a range of divalent and trivalent metal ions. The stability of these metal complexes is influenced by the nature of the metal ion and the specific substitutions on the rhodanine ring. researchgate.net

Table 1: Metal Ions Chelated by Rhodanine Derivatives and Observed Stability Order

Chelated Metal IonsObserved Order of Complex Stability
Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Mn²⁺Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Pb²⁺ > Cd²⁺ > Mn²⁺ researchgate.net
Ag⁺, Hg²⁺Not quantitatively ordered, but noted complexation mdpi.com

This table summarizes the metal chelation properties of rhodanine derivatives as a class. The specific binding affinities may vary for N-acetamido rhodanine derivatives.

The chelation of these metal ions can have profound biological consequences. For instance, the inhibition of metalloenzymes is a key mechanism for the therapeutic action of many drugs. By sequestering the metal cofactors essential for enzymatic activity, N-acetamido rhodanine derivatives can modulate the function of these proteins.

Studies of Protein-Protein Interaction Modulation by N-Acetamido Rhodanine Derivatives

A significant and promising area of research into the molecular mechanisms of N-acetamido rhodanine derivatives is their ability to modulate protein-protein interactions (PPIs). PPIs are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. researchgate.netnih.gov Rhodanine-based compounds have emerged as a privileged scaffold for the design of PPI inhibitors. nih.gov

One of the most well-documented examples of PPI modulation by N-acetamido rhodanine derivatives is the inhibition of the interaction between the Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) and the human lens epithelium-derived growth factor (LEDGF/p75). nih.gov This interaction is critical for the integration of the viral DNA into the host genome, a key step in the HIV-1 life cycle. nih.gov By binding to the LEDGF/p75 binding pocket on the integrase, these derivatives allosterically inhibit the catalytic activity of the enzyme and disrupt the protein-protein interaction necessary for viral replication. nih.gov

The potency of these compounds as PPI inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the binding or activity by 50%.

Table 2: Inhibition of HIV-1 Integrase (IN) Catalytic Activities and Protein-Protein Interaction by N-Acetamido Rhodanine Derivatives

CompoundTargetIC₅₀ (µM)
Rhodanine-containing compound with salicylic (B10762653) acid substitutionHIV-1 IN 3'-processing15 nih.gov
HIV-1 IN strand transfer11 nih.gov
4-(2-(1-(2-bromophenyl)ethylidene)hydrazinyl)-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamideLEDGF/p75-IN interaction6 nih.gov
Diazene-based LEDGF/p75-IN inhibitorLEDGF/p75-IN interaction2 nih.gov

This table presents a selection of N-acetamido rhodanine derivatives and related compounds that have been shown to inhibit HIV-1 integrase activity and its interaction with LEDGF/p75.

Beyond HIV-1, the principle of PPI modulation by rhodanine derivatives extends to other therapeutic areas. For example, some derivatives have been investigated for their ability to interact with and disrupt the dynamics of tubulin, a protein whose proper function is essential for cell division. nih.gov This interaction can inhibit cell proliferation and is a mechanism of action for some anticancer agents. Furthermore, certain N-rhodanine glycoside derivatives have shown potential as inhibitors of topoisomerase II and as DNA intercalating agents, activities that involve complex interactions with proteins and nucleic acids. nih.gov

The ability of N-acetamido rhodanine derivatives to act as PPI modulators highlights their potential as versatile therapeutic agents. The specificity and potency of these interactions can be fine-tuned through chemical modifications of the rhodanine scaffold, offering a promising avenue for the development of novel drugs targeting a wide range of diseases.

Advanced Analytical Methodologies for N Acetamido Rhodanine Research and Development

Chromatographic Techniques for Separation, Purity Assessment, and Impurity Profiling

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation of complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purity assessment of "Rhodanine, N-acetamido-, hydrate". The development of a robust HPLC method is a systematic process that involves several key steps. youtube.com

The initial phase of method development, often called method scouting, involves screening various stationary phases (columns) and mobile phase compositions to achieve a satisfactory separation of the target analyte from its potential impurities. youtube.com For a polar compound like N-acetamido rhodanine (B49660), a reversed-phase C18 column is a common starting point. youtube.com The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Optimization of the method involves fine-tuning parameters such as the mobile phase gradient, flow rate, column temperature, and injection volume to enhance resolution, peak shape, and analysis time. youtube.com Design of Experiments (DoE) is a powerful statistical tool that can be employed for efficient method optimization, allowing for the simultaneous investigation of multiple factors. youtube.com

A well-developed HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. nih.gov Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. nih.gov

Table 1: Illustrative HPLC Method Parameters for N-Acetamido Rhodanine Analysis

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the comprehensive profiling of "this compound" and its related substances. thermofisher.com LC-MS can provide molecular weight information for the parent compound and any impurities, aiding in their identification. nih.gov

In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like rhodanine derivatives. The mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).

Tandem mass spectrometry (LC-MS/MS) can be employed for further structural elucidation of impurities by inducing fragmentation of the parent ions and analyzing the resulting fragment ions. nih.gov This technique provides a higher degree of confidence in impurity identification.

Table 2: Hypothetical Impurity Profile of N-Acetamido Rhodanine by LC-MS

ImpurityPotential StructureExpected [M+H]⁺ (m/z)
Rhodanine134.00
N-Acetylglycine118.05
Unreacted Starting MaterialStructure of starting materialVaries
Dimerization ProductTwo linked N-acetamido rhodanine molecules381.02

Spectrophotometric Methods for Quantitative Analysis in Research Matrices

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantitative analysis of "this compound" in various research matrices, provided the compound possesses a suitable chromophore. core.ac.uk Rhodanine derivatives are known to exhibit UV absorbance.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). srce.hr The concentration of "this compound" in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Method validation for spectrophotometric analysis includes establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.com

Table 3: Example of Calibration Data for Spectrophotometric Analysis

Concentration (µg/mL)Absorbance at λmax
20.105
40.210
60.315
80.420
100.525

Electrochemical Methods for Sensing and Redox Behavior Studies

Electrochemical methods offer a highly sensitive approach for the detection and study of the redox behavior of electroactive compounds. Rhodanine and its derivatives have been shown to be electrochemically active, making these techniques applicable to "this compound". mdpi.commdpi.com

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a molecule, providing information on oxidation and reduction potentials. mdpi.com This information is valuable for understanding the compound's potential involvement in redox processes.

For quantitative analysis, techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) can be employed. mdpi.com These methods offer enhanced sensitivity compared to CV. Chemically modified electrodes (CMEs), where the electrode surface is modified with a specific material to enhance the electrochemical response of the analyte, can be developed to create highly selective and sensitive sensors for "this compound". researchgate.net

Table 4: Hypothetical Electrochemical Parameters for N-Acetamido Rhodanine

ParameterValue
Oxidation Potential (Epa) +0.85 V vs. Ag/AgCl
Reduction Potential (Epc) -0.45 V vs. Ag/AgCl
Electron Transfer Rate Constant (k⁰) 1.2 x 10⁻³ cm/s
Diffusion Coefficient (D) 5.8 x 10⁻⁶ cm²/s

Principles of Analytical Quality by Design (AQbD) in Method Development for Research Applications

Analytical Quality by Design (AQbD) is a systematic and science-based approach to the development of analytical methods. americanpharmaceuticalreview.com It aims to build quality into the method from the outset, resulting in a robust and reliable analytical procedure. The principles of AQbD are highly relevant to the development of analytical methods for "this compound" in a research environment. mdpi.comijpda.org

The AQbD process begins with defining the Analytical Target Profile (ATP), which outlines the performance requirements of the method. researchgate.net This is followed by a risk assessment to identify critical method parameters (CMPs) that could impact the critical method attributes (CMAs), such as accuracy and precision. researchgate.net

Design of Experiments (DoE) is then used to systematically study the effects of the CMPs on the CMAs, leading to the establishment of a Method Operable Design Region (MODR). researchgate.net The MODR defines the multidimensional space of experimental conditions within which the method is known to perform reliably. researchgate.net Implementing AQbD principles ensures the development of a robust analytical method that is well-understood and fit for its intended purpose throughout its lifecycle. americanpharmaceuticalreview.com

Hyphenated Techniques (e.g., LC-NMR) for On-Line Structural Characterization of Reaction Products and Intermediates

The hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) provides a powerful tool for the on-line separation and structural elucidation of compounds in complex mixtures. mdpi.comnih.gov This technique is particularly advantageous in the research and development of "this compound" for the characterization of reaction products, intermediates, and impurities without the need for offline isolation. iosrphr.org

In an LC-NMR system, the eluent from the HPLC column flows directly into an NMR flow probe. researchgate.net This allows for the acquisition of NMR spectra of the separated components as they elute. Different modes of operation, such as on-flow, stopped-flow, and loop collection, can be utilized depending on the concentration of the analyte and the desired level of detail in the NMR data. mdpi.comresearchgate.net

LC-NMR can provide unambiguous structural information, including the connectivity of atoms and stereochemistry, which is often not achievable with mass spectrometry alone. nih.gov The combination of LC-MS and LC-NMR provides a comprehensive analytical platform for the complete characterization of a new chemical entity and its related substances.

Q & A

Q. What are the standard synthetic routes for preparing N-acetamido-rhodanine derivatives, and how do reaction conditions influence product purity?

The synthesis of N-acetamido-rhodanine derivatives typically involves alkylation or acylation of the rhodanine core. For example, alkylation with ethyl bromoacetate or chloroacetamide under alkaline conditions yields S-alkyl derivatives . Heterogeneous reaction conditions (e.g., alkaline solvent systems, elevated temperatures) can lead to selective cleavage of N-acetamido groups, producing water-soluble and insoluble fractions due to block-wise distribution of acetamido units . Purity is highly dependent on reaction time and solvent choice; shorter reaction times under heterogeneous conditions minimize side reactions and improve yield .

Q. How can FT-IR spectroscopy confirm the structural integrity of N-acetamido-rhodanine derivatives?

FT-IR spectroscopy identifies key functional groups:

  • N-acetamido (N-amide) groups show N-H absorption at ~1586 cm⁻¹.
  • Post-synthesis, overlapping peaks at lower frequencies (~1540–1560 cm⁻¹) confirm successful acylation or alkylation .
  • The absence of thiol (-SH) peaks (2500–2600 cm⁻¹) indicates S-alkylation completion .

Q. What biological assays are recommended for preliminary screening of rhodanine derivatives?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative pathogens .
  • Enzyme inhibition : Kinetic studies for α-glucosidase, α-amylase, or tyrosine kinase inhibition using spectrophotometric methods (e.g., pNPG assay for α-glucosidase) .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Advanced Research Questions

Q. How does the arylhydrazono substituent influence the reactivity of the rhodanine ring toward nucleophiles?

The arylhydrazono group at the 5-position enhances ring instability, facilitating nucleophilic attack. For example:

  • Hydrazine hydrate induces ring cleavage to form mercaptomethyl-triazolinones .
  • Benzylamine replaces the thiazolidinone sulfur, yielding thioxalic acid derivatives .
    The electron-withdrawing nature of the arylhydrazono group lowers the energy barrier for ring-opening reactions, as demonstrated by DFT calculations in related studies .

Q. What strategies resolve contradictions in solubility data for N-acetamido-rhodanine derivatives?

Discrepancies arise from hydration effects and analytical methods:

  • Hydration correction : Use Henry’s Law constants (kH) adjusted for hydrated species (e.g., [RCH(OH)₂]) to account for aqueous solubility overestimations .
  • HPLC validation : Compare retention times under isocratic conditions (C18 column, acetonitrile/water mobile phase) to differentiate hydrated vs. anhydrous forms .

Q. How can structure-activity relationships (SARs) guide the design of rhodanine-based antitrypanosomal agents?

Key SAR insights include:

  • 5-Benzylidene substituents : Enhance inhibitory activity against T. brucei by targeting dolichophosphate mannose synthase (DPMS) .
  • Pyrazole-rhodanine hybrids : Improve IC₅₀ values (0.6–0.7 μM) via dual inhibition of GPI anchor synthesis and Pim kinases .
  • Diclofenac conjugates : Augment antitumor activity by synergizing NSAID-derived anti-inflammatory effects with rhodanine’s kinase inhibition .

Q. What computational methods predict the ADMET properties of N-acetamido-rhodanine derivatives?

  • Molecular docking : Prioritize derivatives with high binding scores to validated targets (e.g., Pim-1 kinase, Bcl-2) .
  • ADMET prediction tools : SwissADME or pkCSM for bioavailability, CYP450 inhibition, and hepatotoxicity .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., halogenation at the 5-position) .

Methodological Notes

  • Data Validation : Cross-reference solubility and kinetic data with NIST Chemistry WebBook entries to resolve discrepancies .
  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) for rhodanine derivatives .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare ethical approval in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.